

2-Chloro-5-methoxyquinoxaline CAS number and properties

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Compound of Interest

Compound Name: 2-Chloro-5-methoxyquinoxaline

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An In-Depth Technical Guide to **2-Chloro-5-methoxyquinoxaline**: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of **2-Chloro-5-methoxyquinoxaline** (CAS No: 76052-76-1), a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We delve into its core physicochemical properties, provide a detailed, field-proven synthetic pathway with mechanistic insights, and explore its reactivity, with a focus on its application as a versatile scaffold in the synthesis of novel therapeutic agents. This document is structured to deliver not just data, but a causal understanding of the compound's chemical behavior and strategic value in contemporary research.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties^[1]. The

strategic functionalization of the quinoxaline core is paramount for modulating these activities and tailoring molecules for specific therapeutic targets.

2-Chloro-5-methoxyquinoxaline emerges as a particularly valuable intermediate. The chloro-substituent at the electron-deficient C2 position acts as an excellent leaving group, creating a reactive handle for nucleophilic aromatic substitution (S_NAr) reactions[2][3]. This allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR). The 5-methoxy group, an electron-donating substituent on the benzene ring, modulates the electronic properties of the entire system, influencing both reactivity and potential interactions with biological receptors. This guide will serve as a foundational resource for leveraging these features in a research and development context.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis and application. The properties of **2-Chloro-5-methoxyquinoxaline** are summarized below.

Physical and Chemical Properties

All quantitative data has been consolidated into a structured table for clarity and ease of comparison.

Property	Value	Source(s)
CAS Number	76052-76-1	[4][5]
Molecular Formula	C ₉ H ₇ ClN ₂ O	[4]
Molecular Weight	194.62 g/mol	[1][4]
Appearance	Off-white to light brown solid	[4][6]
Melting Point	111-113 °C	[1][6]
Boiling Point	297.3 ± 35.0 °C (Predicted)	[1][6]
Density	1.333 ± 0.06 g/cm ³ (Predicted)	[6]
Storage	2-8°C, under inert gas	[6][7]

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, a robust prediction of its key spectroscopic features can be made based on established principles and data from analogous structures[8].

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR** (Predicted, 400 MHz, CDCl_3): The aromatic region will display distinct signals. The proton on the pyrazine ring (C3-H) will be the most downfield singlet. The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a triplet, influenced by the methoxy group's electron-donating effect. The methoxy group itself will present as a sharp singlet.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Justification
~8.60	s	H3	Proton on the electron-deficient pyrazine ring, adjacent to nitrogen.
~7.60	t	H7	Triplet from coupling to H6 and H8.
~7.30	d	H8	Doublet from coupling to H7.
~7.10	d	H6	Doublet from coupling to H7, shifted upfield by the adjacent $-\text{OCH}_3$ group.
~4.00	s	$-\text{OCH}_3$	Characteristic singlet for methoxy protons.

- ^{13}C NMR** (Predicted, 100 MHz, CDCl_3): The spectrum will show 9 distinct carbon signals. Carbons in the pyrazine ring and those attached to electronegative atoms (Cl, N, O) will be significantly downfield.

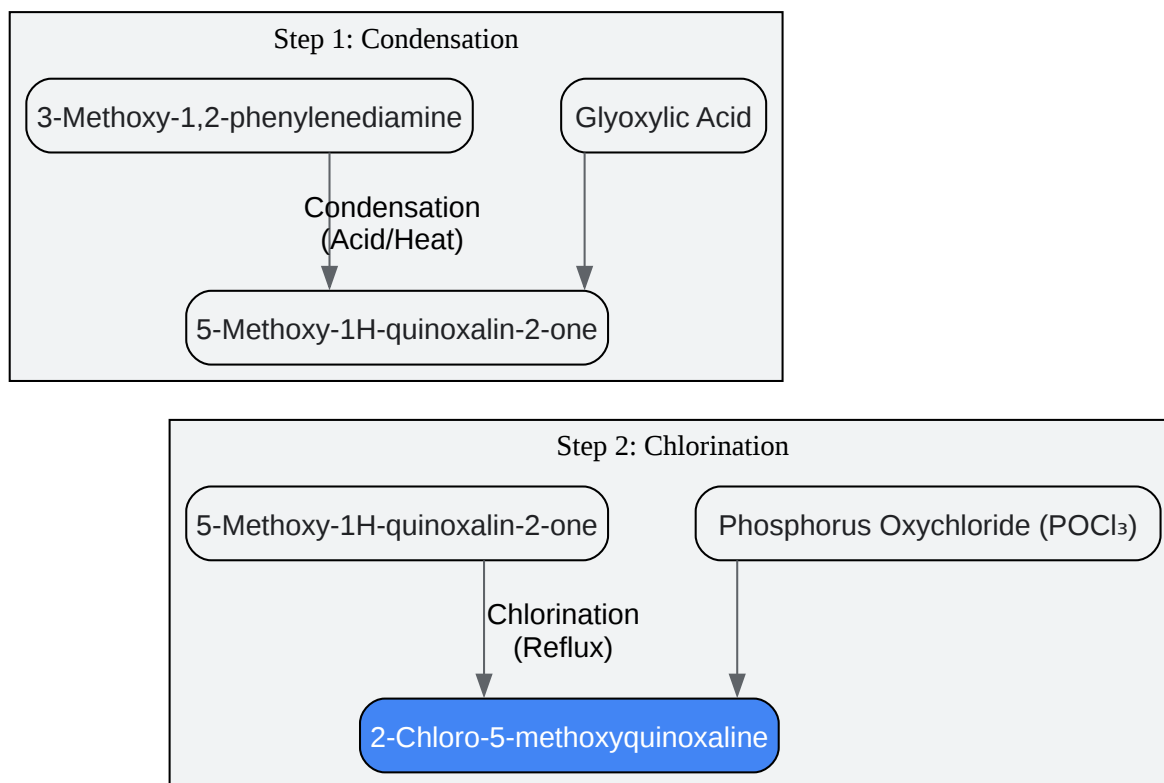
| Predicted Chemical Shift (δ , ppm) | Assignment | Justification | | :--- | :--- | :--- | :--- | | ~155 | C5 | Aromatic carbon bearing the electron-donating -OCH₃ group. | | ~150 | C2 | Carbon attached to the electronegative chlorine atom. | | ~145 | C8a | Quaternary carbon at the ring junction. | | ~142 | C3 | Carbon in the pyrazine ring adjacent to two nitrogen atoms. | | ~140 | C4a | Quaternary carbon at the ring junction. | | ~132 | C7 | Aromatic CH. | | ~120 | C6 | Aromatic CH. | | ~110 | C8 | Aromatic CH. | | ~56 | -OCH₃ | Methoxy carbon. |

2.2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

- IR Spectroscopy (Predicted): Key diagnostic peaks would include C=N stretching vibrations around 1580-1620 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ range, and a strong C-O stretching band for the methoxy group around 1250 cm⁻¹[\[9\]](#). The C-Cl stretch would appear in the fingerprint region, typically around 700-800 cm⁻¹.
- Mass Spectrometry (EI-MS, Predicted): The molecular ion peak (M⁺) would be observed at m/z 194. A characteristic isotopic peak (M+2) at m/z 196, with approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom[\[10\]](#)[\[11\]](#).

Synthesis and Mechanistic Rationale

The synthesis of **2-Chloro-5-methoxyquinoxaline** is most logically achieved via a two-step sequence: (1) condensation to form the quinoxalin-2-one core, followed by (2) chlorination. This approach is a well-established and robust method for producing 2-chloroquinoxaline derivatives[\[12\]](#)[\[13\]](#).



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Caption: General synthetic workflow for **2-Chloro-5-methoxyquinoxaline**.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established chemical principles for quinoxaline synthesis[7][14].

Step 1: Synthesis of 5-Methoxy-1H-quinoxalin-2-one

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-methoxy-1,2-phenylenediamine (1.0 eq.) and ethanol (100 mL). Stir the mixture until the diamine is fully dissolved.

- **Reagent Addition:** In a separate beaker, dissolve glyoxylic acid monohydrate (1.1 eq.) in water (20 mL). Add this solution dropwise to the stirred diamine solution over 15 minutes.
- **Condensation:** Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. The causality here is that the elevated temperature and slightly acidic nature of glyoxylic acid catalyze the intramolecular cyclization and dehydration required to form the heterocyclic ring.
- **Monitoring:** Track the consumption of the starting diamine using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% Ethyl Acetate in Hexane).
- **Isolation:** Upon completion, cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The product, 5-methoxy-1H-quinoxalin-2-one, is typically obtained as a solid and can be used in the next step without further purification.

Step 2: Synthesis of **2-Chloro-5-methoxyquinoxaline**

- **Reaction Setup:** In a well-ventilated fume hood, add the crude 5-methoxy-1H-quinoxalin-2-one (1.0 eq.) to a round-bottom flask. Carefully add phosphorus oxychloride (POCl_3) (5-10 eq.). **Safety Precaution:** POCl_3 is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE).
- **Chlorination:** Attach a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The quinoxalin-2-one exists in tautomeric equilibrium with its 2-hydroxyquinoxaline form. POCl_3 acts as both the solvent and the chlorinating agent, converting the hydroxyl group into a chloro group via a well-established mechanism.
- **Work-up:** Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This quenches the excess POCl_3 .
- **Neutralization and Extraction:** The resulting acidic aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form. Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 75 mL).

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to yield pure **2-Chloro-5-methoxyquinoxaline**.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of **2-Chloro-5-methoxyquinoxaline** lies in the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the pyrazine ring system makes the C2 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$)^[2]^[15]^[16].

Caption: Generalized $\text{S}_{\text{N}}\text{Ar}$ reaction at the C2 position.

Note: A generic image placeholder is used in the DOT script above. In a live environment, this would be replaced with actual chemical structure images.

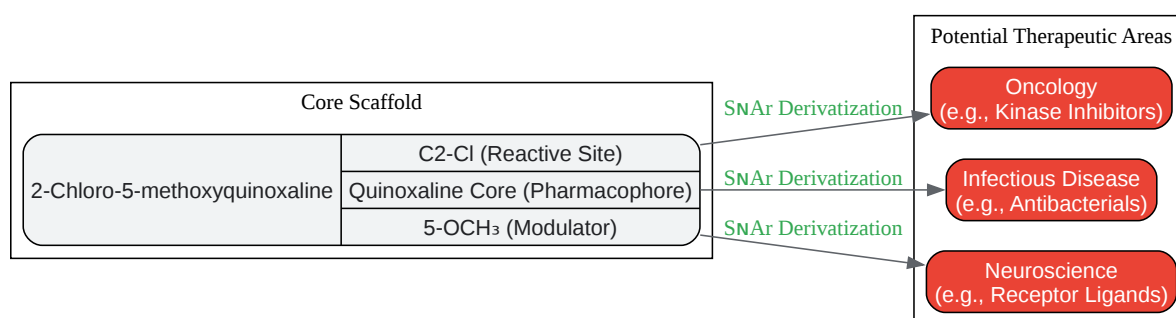
Protocol: $\text{S}_{\text{N}}\text{Ar}$ with an Amine Nucleophile

This protocol outlines a general procedure for coupling an amine to the quinoxaline core, a common strategy in the synthesis of kinase inhibitors and other bioactive molecules^[17].

- Reaction Setup: In a sealed vial or round-bottom flask, dissolve **2-Chloro-5-methoxyquinoxaline** (1.0 eq.) and the desired primary or secondary amine (1.2-1.5 eq.) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (K_2CO_3) (2.0 eq.), to act as a scavenger for the HCl generated during the reaction.
- Reaction: Heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC.
- Work-up and Isolation: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The crude product is then purified via column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The **2-Chloro-5-methoxyquinoxaline** scaffold is a launchpad for creating libraries of compounds for biological screening. Quinoxaline derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators in cell signaling pathways often dysregulated in cancer[17][18].



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Caption: Relationship between the core scaffold and its applications.

For instance, the PI3K/AKT/mTOR signaling pathway, critical for cell growth and survival, is a common target for quinoxaline-based inhibitors[18][19]. The ability to easily substitute the C2-chloro group allows chemists to introduce moieties that can form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of a target kinase. The methoxy group at the C5 position can serve as a hydrogen bond acceptor or influence the overall conformation and solubility of the final compound.

Safety and Handling

As a laboratory chemical, **2-Chloro-5-methoxyquinoxaline** must be handled with appropriate safety precautions.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
- Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

2-Chloro-5-methoxyquinoxaline is more than a mere chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an ideal starting point for the development of novel, high-value compounds. The facile S_NAr chemistry at the C2 position provides a reliable gateway to a vast chemical space. This guide has provided the foundational knowledge, from synthesis to application, to empower researchers to confidently and effectively utilize this versatile building block in their drug discovery and development programs.

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